molecular formula C16H16N2O3 B6629023 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide

1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide

Cat. No.: B6629023
M. Wt: 284.31 g/mol
InChI Key: QOGASSNNRRMYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide, also known as HON-2, is a compound that has been of interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects in other disease models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide in lab experiments is that it has been shown to have low toxicity in cell culture and animal models. This makes it a potentially safer therapeutic option compared to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize dosing and treatment protocols.

Future Directions

There are several future directions for research on 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide. One direction is to further investigate its mechanism of action in various disease models. Another direction is to optimize dosing and treatment protocols for therapeutic applications. Additionally, there is potential for the development of analogs of this compound with improved efficacy and safety profiles. Overall, this compound shows promise as a potential therapeutic option for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide involves a series of chemical reactions. The starting material is naphthalene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-2-oxopyrrolidine-3-amine to form the amide intermediate. Finally, the amide intermediate is hydrolyzed with sodium hydroxide to form this compound.

Scientific Research Applications

1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-9-8-13(16(18)21)17-15(20)12-7-6-10-4-2-3-5-11(10)14(12)19/h2-7,13,19H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGASSNNRRMYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.